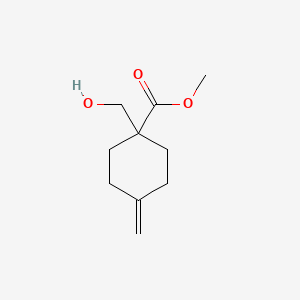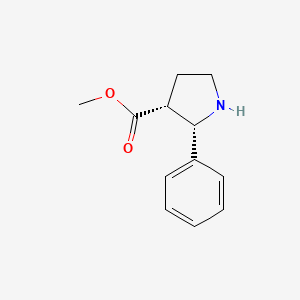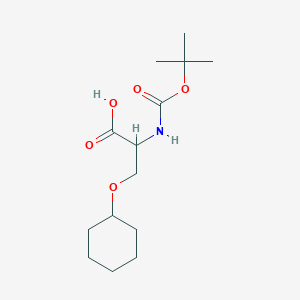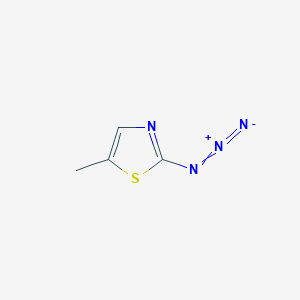
1-(4-Bromothiophen-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromothiophen-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acylating agent like acetyl chloride or acetic anhydride. The reaction conditions often involve the use of a solvent such as dichloromethane or chloroform and a catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(4-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)thio)propan-2-one
- (4-Bromo-thiophen-2-yl)-acetonitrile
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
Uniqueness: 1-(4-Bromothiophen-2-yl)propan-2-one stands out due to its specific bromination pattern and the presence of the thiophene ring. This combination imparts unique electronic and steric properties, making it particularly useful in selective organic transformations. Its reactivity and versatility in forming various derivatives highlight its importance in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
1-(4-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-4H,2H2,1H3 |
Clé InChI |
KTFYBRAEEACYAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)











![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
